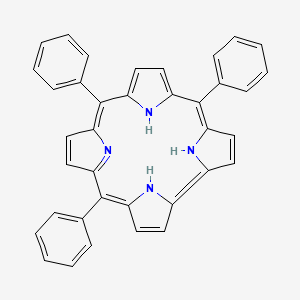
5,10,15-Triphenylcorrole
Vue d'ensemble
Description
5,10,15-Triphenylcorrole is a tetrapyrrolic macrocyclic compound similar to B12 vitamin, with pyrrole-pyrrole direct coupling and a carbon skeleton . It is a trianionic ligand for transition metals . The molecular weight is 526.63 and the molecular formula is C37H26N4 .
Synthesis Analysis
The one-pot synthesis of 5,10,15-triphenylcorrole has been achieved by the reaction of benzaldehyde with an excess of pyrrole . The triphenylphosphinocobalt complex of 5,10,15-triphenylcorrole has been structurally characterized using X-ray crystallography .Molecular Structure Analysis
The triphenylphosphinocobalt complex of 5,10,15-triphenylcorrole has been structurally characterized using X-ray crystallography . Stable floating nanostructured mono-, bi-, and tetralayers of the compound were prepared . The main characteristics of the structure, properties, and formation conditions of the layers were determined .Chemical Reactions Analysis
The reduction of 5,10,15-triphenylcorrole (H3TPCor) with decamethylchromocene yields (Cp*2Cr+)(H+)(H2TPCor˙2−)·C6H4Cl2 . It is accompanied by the deprotonation of H3TPCor and the formation of planar H2TPCor˙2− radical dianions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5,10,15-Triphenylcorrole include its optical absorption and emission data . The fluorescence emission spectrum of 5,10,15-Triphenylcorrole dissolved in dichloromethane shows that the quantum yield of this molecule is 0.14 .Applications De Recherche Scientifique
Nanostructured Stable Floating Layers
5,10,15-Triphenylcorrole has been used to create nanostructured stable floating mono-, bi-, and tetralayers . These layers were prepared from a relatively concentrated solution of the compound . The main characteristics of the structure, properties, and formation conditions of the layers were determined . A model of monolayers consisting of nanoaggregates was built . The triphenylcorrole produces nanostructured face-on and edge-on monolayers .
Langmuir-Schaefer Films
Langmuir-Schaefer films of the corrole were prepared from nanostructured floating polylayers produced on the water surface . These films were then studied spectrally . This study aimed to obtain floating nanostructured 5,10,15-triphenylcorrole (H3(Ph)3Cor) М-mono- and polylayers, determine their key characteristics and formation conditions, construct a model of floating mono- and polylayers, create a passport of floating layers, and obtain LS .
Solid State Structures and Properties
The reduction of 5,10,15-triphenylcorrole with decamethylchromocene yields a complex that is accompanied by the deprotonation of H3TPCor and the formation of planar H2TPCor˙2− radical dianions . This complex manifests a band at about 750 nm observed in the solution spectra .
Magnetic Coupling of Spins
The magnetic moment of the complex indicates the contribution of Cp*2Cr+ (S = 3/2) and H2TPCor˙2− (S = 1/2). These paramagnetic species alternate in the π-stacks providing rather effective antiferromagnetic coupling of spins at the Weiss temperature of −31 K .
Optical Absorption and Emission
5,10,15-Triphenylcorrole has been studied for its optical absorption and emission data . This data is available in the PhotochemCAD package, version 2.1a .
Deprotonation and Reduction
The reduction of 5,10,15-triphenylcorrole with decamethylchromocene yields a complex. It is accompanied by the deprotonation of H3TPCor and the formation of planar H2TPCor˙2− radical dianions . This process is different from the formation of deprotonated H2TPCor− anions .
Safety and Hazards
Mécanisme D'action
Target of Action
5,10,15-Triphenylcorrole is a tetrapyrrolic macrocyclic compound . It is structurally similar to the B12 vitamin , and it is used as a tridentate ligand for transition metals . The primary targets of this compound are therefore transition metal ions.
Mode of Action
The compound interacts with its targets through coordination bonding . The reduction of 5,10,15-triphenylcorrole with decamethylchromocene yields a complex where the corrole acts as a ligand to the chromium ion . This interaction results in the formation of planar H2TPCor˙2− radical dianions .
Biochemical Pathways
The formation of the planar h2tpcor˙2− radical dianions suggests that the compound may influence redox reactions .
Pharmacokinetics
The formation of planar h2tpcor˙2− radical dianions suggests that the compound may have unique absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The reduction of 5,10,15-triphenylcorrole results in the formation of planar H2TPCor˙2− radical dianions . These dianions demonstrate an electron paramagnetic resonance (EPR) signal attributed to the reduced corrole macrocycle . The magnetic moment of the complex indicates the contribution of the chromium ion and the H2TPCor˙2− dianion .
Action Environment
The action of 5,10,15-Triphenylcorrole is influenced by environmental factors such as the presence of transition metal ions and reducing agents . The compound’s efficacy and stability may also be affected by factors such as pH and temperature, although specific studies on these aspects are lacking.
Propriétés
IUPAC Name |
5,10,15-triphenyl-22,24-dihydro-21H-corrin | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H26N4/c1-4-10-24(11-5-1)35-29-18-16-27(38-29)28-17-19-30(39-28)36(25-12-6-2-7-13-25)32-21-23-34(41-32)37(26-14-8-3-9-15-26)33-22-20-31(35)40-33/h1-23,38-40H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMXQUKCHIBQEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)N4)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H26N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,10,15-Triphenylcorrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 5,10,15-Triphenylcorrole?
A1: 5,10,15-Triphenylcorrole, often abbreviated as H3TPC, possesses the molecular formula C36H25N4 and a molecular weight of 509.62 g/mol. [, , , ]
Q2: How can the structure of 5,10,15-Triphenylcorrole be confirmed?
A2: X-ray crystallography is a primary method for confirming the structure of 5,10,15-Triphenylcorrole and its derivatives. [, , , , , , ] NMR, UV-visible absorption, and fluorescence spectroscopy are also valuable tools for characterizing these compounds. [, , , , , ]
Q3: What are the key structural features of 5,10,15-Triphenylcorrole?
A3: 5,10,15-Triphenylcorrole features a corrole macrocycle with three phenyl substituents at the meso positions (5, 10, 15). [, , ] The corrole ring itself is a contracted porphyrin ring system with one less carbon atom, leading to a direct pyrrole-pyrrole linkage. [, ]
Q4: What are the common synthetic routes to obtain 5,10,15-Triphenylcorrole?
A4: 5,10,15-Triphenylcorrole can be synthesized through a modified Rothemund reaction, condensing benzaldehyde with an excess of pyrrole. [, , ] This method avoids the typical formation of tetraarylporphyrins. [] Alternative approaches involve the condensation of dipyrromethanes. []
Q5: Can the periphery of the 5,10,15-Triphenylcorrole macrocycle be functionalized?
A5: Yes, 5,10,15-Triphenylcorrole can be functionalized. For example, bromination with N-bromosuccinimide (NBS) leads to a fully brominated derivative. [] This brominated derivative retains a nearly planar conformation, as shown by X-ray crystallography. []
Q6: What is unique about the sulfonation reaction with 5,10,15-Triphenylcorrole?
A6: Sulfonation of 5,10,15-Triphenylcorrole exhibits unexpected regioselectivity, primarily yielding the 3-sulfonated product. [] This selectivity allows for the creation of novel amphiphilic corrole derivatives. []
Q7: Can 5,10,15-Triphenylcorrole form complexes with metal ions?
A7: Yes, 5,10,15-Triphenylcorrole readily coordinates with various metal ions to form stable complexes. [, , , , , , , ] Examples include complexes with phosphorus(V), cobalt, copper, silver, manganese, iron, germanium, and gold(III). [, , , , , , , ]
Q8: What factors influence the reactivity of metal complexes of 5,10,15-Triphenylcorrole?
A8: The reactivity of metal-5,10,15-Triphenylcorrole complexes is affected by the nature of the metal ion, the axial ligands, and the electronic properties of the corrole ring. [, , , , ] For example, electron-withdrawing groups on the meso-phenyl rings can influence the redox properties and reactivity of the complexes. [, ]
Q9: How does the corrole ligand influence the properties of iron complexes compared to porphyrins?
A9: In iron corroles, the corrole ligand can exist in different oxidation states, leading to distinct electronic structures and reactivity compared to iron porphyrins. [, ] For instance, iron(IV) and iron(III)-corrole radical species have been characterized and exhibit different zero-field splitting parameters. []
Q10: What are the potential applications of 5,10,15-Triphenylcorrole and its derivatives?
A10: 5,10,15-Triphenylcorrole derivatives have shown promise in various fields. For instance, they have been investigated as ionophores in ion-selective electrodes for sensing applications, with manganese derivatives showing high selectivity for chloride ions. [] Gold(III) complexes of 5,10,15-Triphenylcorrole have been explored as electron donors in organic solar cells, achieving promising power conversion efficiencies. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



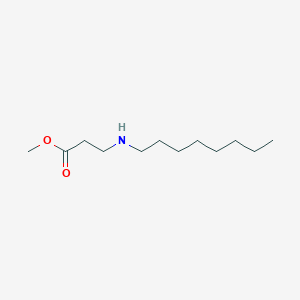

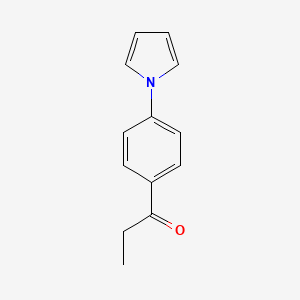
![2-[(1R)-3-Hydroxy-1-methylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3119041.png)
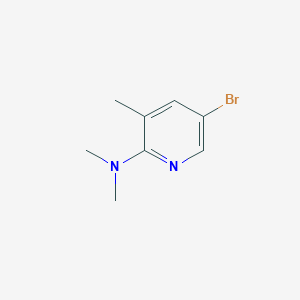


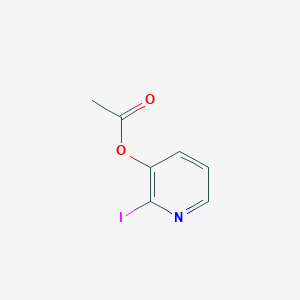
![(E)-N-(4-chlorophenyl)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]prop-2-enamide](/img/structure/B3119083.png)

![2-(chloromethyl)-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B3119098.png)
![Methyl 2-[(piperidin-1-yl)carbonyl]benzoate](/img/structure/B3119107.png)

